1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione
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Overview
Description
1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
The synthesis of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide.
Benzyloxymethylation: The benzyloxymethyl group is introduced using benzyl chloromethyl ether in the presence of a base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazoline diones with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline dione to its corresponding dihydro derivatives.
Substitution: The bromine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to a variety of functionalized quinazolines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors, particularly in the context of cancer research.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds to 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE include other quinazoline derivatives such as:
6-BENZYL-1-BENZYLOXYMETHYL-5-ISOPROPYL URACIL: This compound shares a similar quinazoline core but with different substituents, leading to distinct biological activities.
1-[(BENZYLOXY)METHYL]-4-METHOXYBENZENE: While not a quinazoline, this compound has a similar benzyloxymethyl group and is used in different chemical reactions.
The uniqueness of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13BrN2O3 |
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Molecular Weight |
361.19 g/mol |
IUPAC Name |
6-bromo-1-(phenylmethoxymethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-6-7-14-13(8-12)15(20)18-16(21)19(14)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20,21) |
InChI Key |
ACVLDSCHLOSGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C3=C(C=C(C=C3)Br)C(=O)NC2=O |
Origin of Product |
United States |
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